N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Description
N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid: is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and a 4-(methylthio)benzyl group The trifluoroacetate moiety is often used to enhance the solubility and stability of the compound
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.C2HF3O2/c1-23-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)21-19-5-3-2-4-18(19)20;3-2(4,5)1(6)7/h2-9,16,21H,10-14H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNACSVZQEOGYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)NC3=CC=CC=C3Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Substitution with 2-Chlorophenyl Group: The piperidine ring is then subjected to a nucleophilic substitution reaction with 2-chlorophenyl chloride under basic conditions.
Introduction of 4-(Methylthio)benzyl Group: The 4-(methylthio)benzyl group is introduced via a Friedel-Crafts alkylation reaction using 4-(methylthio)benzyl chloride and an aluminum chloride catalyst.
Formation of Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylthio group.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
- Studied for its interactions with various biological targets.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Conclusion
N-(2-chlorophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, and medicine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
